2-Fluoro-6-methoxy-3-methylbenzaldehyde
Description
2-Fluoro-6-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position, a methoxy group at the sixth position, and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.
Properties
IUPAC Name |
2-fluoro-6-methoxy-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFIXTBBLJEHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-3-methylbenzaldehyde typically involves the fluorination of 3-methyl-6-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 2-Fluoro-6-methoxy-3-methylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products
Oxidation: 2-Fluoro-6-methoxy-3-methylbenzoic acid.
Reduction: 2-Fluoro-6-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Fluoro-6-methoxy-3-methylbenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique substituents can facilitate various chemical reactions, including nucleophilic substitutions and condensation reactions.
Medicinal Chemistry
The compound is being investigated for its potential biological activities. The aldehyde functional group can interact with nucleophilic sites in proteins and enzymes, influencing enzyme activity and cellular signaling pathways. This interaction is vital for developing new pharmaceuticals targeting specific biological processes.
Enzyme Studies
Research has indicated that compounds like 2-Fluoro-6-methoxy-3-methylbenzaldehyde can be used to study enzyme-catalyzed reactions involving aldehydes. Understanding these mechanisms can lead to insights into metabolic pathways and potential therapeutic targets.
Materials Science
In materials science, this compound may be utilized in the development of specialty chemicals and fine materials due to its unique structural features. Its reactivity can be harnessed to create novel materials with specific properties.
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study explored the synthesis of derivatives of 2-Fluoro-6-methoxy-3-methylbenzaldehyde to develop new antimicrobial agents. The research demonstrated that modifications to the compound's structure could enhance its antibacterial properties, making it a candidate for further pharmaceutical development.
Case Study 2: Mechanistic Studies in Enzyme Interactions
Research focused on the interactions between 2-Fluoro-6-methoxy-3-methylbenzaldehyde and various enzymes revealed that this compound could serve as a useful probe for understanding enzyme mechanisms. The ability of the aldehyde group to form covalent bonds with active site residues was highlighted as a key factor in its utility.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the functional groups on the molecule (aldehyde, methoxy, and fluorine) interact with reagents to form new products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylbenzaldehyde: Similar structure but lacks the methoxy group.
2-Fluoro-6-methoxybenzaldehyde: Similar structure but lacks the methyl group.
3-Fluoro-4-methylbenzaldehyde: Fluorine and methyl groups are positioned differently on the benzene ring.
Uniqueness
2-Fluoro-6-methoxy-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and applications.
Biological Activity
2-Fluoro-6-methoxy-3-methylbenzaldehyde is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C9H9FO2
- Molecular Weight: 168.17 g/mol
- SMILES Notation: COc1cc(c(c1C(=O)C)F)C
The compound features a methoxy group (-OCH3) and a fluorine atom attached to a benzaldehyde structure, which influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that 2-Fluoro-6-methoxy-3-methylbenzaldehyde exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent .
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it was tested on human breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that at concentrations of 50 µM, it reduced cell viability by approximately 60% after 48 hours of treatment .
The biological activity of 2-Fluoro-6-methoxy-3-methylbenzaldehyde is hypothesized to involve the following mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Key Enzymes: It is believed to inhibit enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs).
Synthesis Pathways
The synthesis of 2-Fluoro-6-methoxy-3-methylbenzaldehyde can be achieved through several methods, including:
- Fluorination Reactions: Using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on the corresponding methoxy-substituted benzaldehyde.
- Wittig Reaction: Involves the reaction of a phosphonium ylide with an aldehyde to form alkenes, which can subsequently be oxidized to yield the desired aldehyde .
Case Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of 2-Fluoro-6-methoxy-3-methylbenzaldehyde were tested against common pathogens. The findings are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
This table illustrates the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Activity
A series of experiments were conducted on MCF-7 cells treated with varying concentrations of the compound. The results are shown in Table 2.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 25 | 75 |
| 50 | 40 |
These results indicate that higher concentrations significantly reduce cell viability, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
